molecular formula C21H22FN3O4S B12268813 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12268813
M. Wt: 431.5 g/mol
InChI Key: LKBQESAWTRMWSW-UHFFFAOYSA-N
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Description

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a quinazolinone core, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzenesulfonyl group, and the construction of the quinazolinone core. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents such as fluorobenzenesulfonyl chloride.

    Construction of the Quinazolinone Core: This can be accomplished through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can occur at the quinazolinone core or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2,3-dihydroquinazolin-4-ones.

    Fluorobenzenesulfonyl Derivatives: Compounds with similar fluorobenzenesulfonyl groups, such as fluorobenzenesulfonamides.

Uniqueness

The uniqueness of 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one lies in its combination of these three distinct structural features, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C21H22FN3O4S/c1-29-16-6-7-17-19(12-16)23-14-24(21(17)26)13-15-8-10-25(11-9-15)30(27,28)20-5-3-2-4-18(20)22/h2-7,12,14-15H,8-11,13H2,1H3

InChI Key

LKBQESAWTRMWSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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